6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione
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Overview
Description
6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione is a chemical compound with the molecular formula C₃₄H₃₀O₄Si₂ and a molecular weight of 558.77 g/mol . This compound is known for its unique structure, which includes two dimethyl(phenyl)silyl groups attached to a tetracene-5,11-dione core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione involves several steps. One common method includes the reaction of tetracene-5,11-dione with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Chemical Reactions Analysis
6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione can be compared with similar compounds such as:
6,12-bis(trimethylsilyloxy)tetracene-5,11-dione: This compound has trimethylsilyl groups instead of dimethyl(phenyl)silyl groups, which affects its chemical properties and reactivity.
6,12-bis[(dimethyl(phenyl)silyl]oxy]tetracene-5,11-dione: This compound has a similar structure but different substituents, leading to variations in its applications and reactivity.
The uniqueness of this compound lies in its specific silyl groups, which impart distinct chemical properties and make it suitable for specialized applications .
Properties
CAS No. |
919782-48-2 |
---|---|
Molecular Formula |
C34H30O4Si2 |
Molecular Weight |
558.8 g/mol |
IUPAC Name |
6,12-bis[[dimethyl(phenyl)silyl]oxy]tetracene-5,11-dione |
InChI |
InChI=1S/C34H30O4Si2/c1-39(2,23-15-7-5-8-16-23)37-33-27-21-13-11-19-25(27)32(36)30-29(33)31(35)26-20-12-14-22-28(26)34(30)38-40(3,4)24-17-9-6-10-18-24/h5-22H,1-4H3 |
InChI Key |
JGAWDRPMIUVAAU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OC2=C3C(=C(C4=CC=CC=C4C3=O)O[Si](C)(C)C5=CC=CC=C5)C(=O)C6=CC=CC=C62 |
Origin of Product |
United States |
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